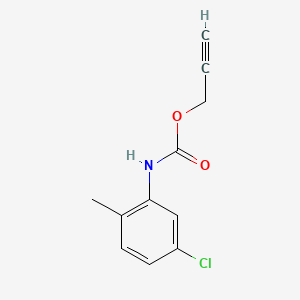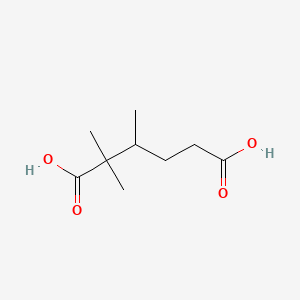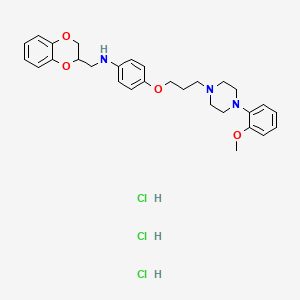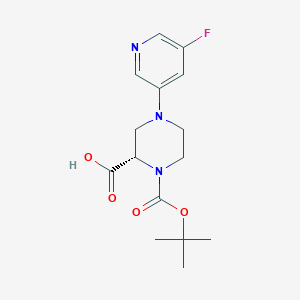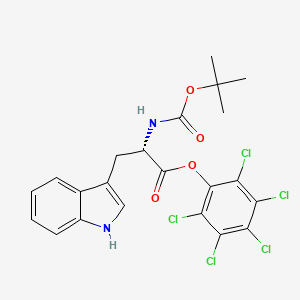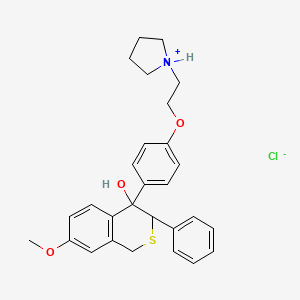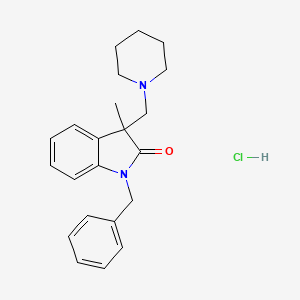
1-Benzyl-3-methyl-3-piperidin-1-ylmethyl-2-indolinone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-methyl-3-piperidin-1-ylmethyl-2-indolinone hydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Vorbereitungsmethoden
The synthesis of 1-Benzyl-3-methyl-3-piperidin-1-ylmethyl-2-indolinone hydrochloride involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole derivative, which can then be further modified to obtain the desired compound. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, as well as scaling up the process for large-scale production.
Analyse Chemischer Reaktionen
1-Benzyl-3-methyl-3-piperidin-1-ylmethyl-2-indolinone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole nucleus.
Cyclization: Cyclization reactions can be used to form additional ring structures, enhancing the compound’s biological activity.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-methyl-3-piperidin-1-ylmethyl-2-indolinone hydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-methyl-3-piperidin-1-ylmethyl-2-indolinone hydrochloride involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The piperidine moiety enhances its pharmacological activity by facilitating interactions with enzymes and other proteins . These interactions can lead to the modulation of cellular signaling pathways, resulting in the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-methyl-3-piperidin-1-ylmethyl-2-indolinone hydrochloride can be compared with other similar compounds, such as:
1-Benzyl-3-carbomethoxy-4-piperidone hydrochloride: This compound shares a similar piperidine structure but differs in its functional groups and overall biological activity.
1-Benzyl-3-piperidone hydrochloride: Another related compound with a similar core structure but different substituents, leading to variations in its chemical and biological properties.
Piperidine derivatives:
The uniqueness of this compound lies in its specific combination of the indole and piperidine moieties, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
34943-93-6 |
|---|---|
Molekularformel |
C22H27ClN2O |
Molekulargewicht |
370.9 g/mol |
IUPAC-Name |
1-benzyl-3-methyl-3-(piperidin-1-ylmethyl)indol-2-one;hydrochloride |
InChI |
InChI=1S/C22H26N2O.ClH/c1-22(17-23-14-8-3-9-15-23)19-12-6-7-13-20(19)24(21(22)25)16-18-10-4-2-5-11-18;/h2,4-7,10-13H,3,8-9,14-17H2,1H3;1H |
InChI-Schlüssel |
ZVAXSEAMVSGYCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)CN4CCCCC4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


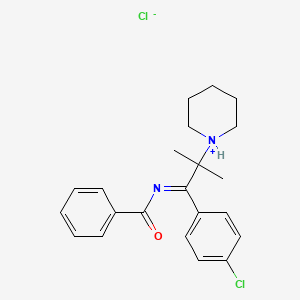
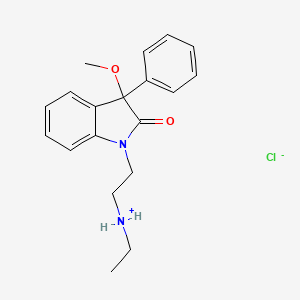
![sodium;(2Z)-2-[(3R,4S,8S,10S,11R,13S,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B13735817.png)
![N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B13735819.png)
